6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
Properties
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-33-20-13-11-18(12-14-20)23(31)16-29-22-10-5-4-9-21(22)25-27-24(28-30(25)26(29)32)19-8-6-7-17(2)15-19/h6-8,11-15,21-22,24-25,27-28H,3-5,9-10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXHVHIVDYOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3CCCCC3C4NC(NN4C2=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS No. 1358306-29-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole and quinazoline framework, which has been associated with various biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.6 g/mol. The structure features a triazoloquinazoline core that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O3 |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1358306-29-2 |
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit potent anticancer properties. A study highlighted that similar triazole derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study:
A derivative of the triazoloquinazoline was tested against the HCT-116 colon carcinoma cell line and exhibited an IC50 value of 6.2 μM, indicating promising anticancer potential . Further studies are required to elucidate the specific mechanisms of action.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole-containing compounds have been reported to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.
Research Findings:
In vitro studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, compounds similar to this compound were effective against strains such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Experimental Evidence:
In a study investigating the anti-inflammatory properties of related compounds, significant reductions in inflammatory markers were observed in animal models treated with triazole derivatives . These findings suggest potential therapeutic applications for inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It could modulate receptor activity related to cell signaling pathways that control growth and immune responses.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, in a comparative study of various quinazolinone derivatives:
- Compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one were evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results indicated that certain derivatives showed promising inhibition zones against these pathogens, suggesting their potential as antibacterial agents .
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds within this class have also been evaluated for anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies revealed that some derivatives exhibited significant reductions in inflammation markers in vitro, indicating their potential for treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Antimicrobial Efficacy
- Anti-inflammatory Mechanism Investigation
Q & A
Q. How can synthesis conditions be optimized to improve yields of triazoloquinazoline derivatives?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, cyclopentyl-substituted triazoloquinazolines achieved moderate yields (39.5%) via nucleophilic substitution under reflux in ethanol, while substituents like trifluoromethyl groups may necessitate higher temperatures (80–100°C) or catalysts (e.g., PEG-400 with Bleaching Earth Clay, pH 12.5) to enhance reactivity . Monitor reaction progress via TLC and optimize stoichiometry (1:1 molar ratio of precursors) to minimize side products. Purification via hot ethanol recrystallization improves purity, as demonstrated for analogs with >95% purity post-crystallization .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Combine 1H NMR (to identify aromatic protons, ethoxy/methyl groups, and oxoethyl chain environments) and LC-MS (to confirm molecular ion peaks and fragmentation patterns). For example, triazoloquinazoline analogs show distinct NMR shifts: aromatic protons at δ 7.2–8.5 ppm, ethoxy groups at δ 1.3–1.5 ppm (triplet), and methyl groups at δ 2.4 ppm (singlet) . LC-MS data (e.g., m/z = 456.2 [M+H]+) corroborate molecular weight. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm purity .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer : Conduct solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 37°C. For stability, use HPLC to monitor degradation under UV light, heat (40–60°C), and oxidative conditions (H2O2). Analogs with electron-withdrawing groups (e.g., bromophenyl) exhibit lower aqueous solubility but greater thermal stability (melting points >200°C) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during triazole ring formation?
- Methodological Answer : Regioselectivity in triazoloquinazoline synthesis depends on precursor design. Use DFT calculations to predict favorable cyclization pathways based on transition-state energies. For example, substituents at the 2-position (e.g., 3-methylphenyl) direct cyclization via steric and electronic effects. Experimental validation with controlled reactant addition rates (e.g., dropwise over 1 hour) minimizes byproducts .
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to analyze HOMO/LUMO energies, charge distribution, and electrophilic sites. For instance, the ethoxyphenyl group increases electron density on the triazole ring, enhancing nucleophilic attack susceptibility. Validate with experimental reactivity data (e.g., nucleophilic substitution rates) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based assays. For antimicrobial activity, use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazoloquinazoline analogs with chloro/thiazole substituents showed MIC values of 8–32 µg/mL, suggesting structure-activity relationships (SAR) .
Q. How can thermal stability and decomposition pathways be analyzed?
Q. What catalytic systems improve reaction efficiency in large-scale synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 reduce reaction times (<2 hours) and improve yields (up to 75%) for triazole derivatives. Optimize catalyst loading (10 wt%) and solvent polarity to enhance intermediate stabilization .
Data Contradictions and Validation
Q. How to resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Re-evaluate purification steps if deviations exceed ±0.3%. For example, a triazoloquinazoline analog showed calculated C: 72.27% vs. experimental 72.31%, indicating high purity. Larger deviations suggest incomplete crystallization or solvent retention—re-purity using gradient recrystallization (ethanol/water) .
Q. Why do NMR spectra of analogs with similar substituents show unexpected splitting patterns?
- Methodological Answer :
Conformational flexibility (e.g., rotamers in oxoethyl chains) or crystal packing effects may cause splitting. Use variable-temperature NMR (25–60°C) to assess dynamic effects. X-ray crystallography (e.g., for 4-methylbenzoyl derivatives) confirms spatial arrangements and validates NMR assignments .
Safety and Handling
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
Use fume hoods for reactions releasing volatile byproducts (e.g., HCl). Wear nitrile gloves, goggles, and flame-resistant lab coats. Store in sealed containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
